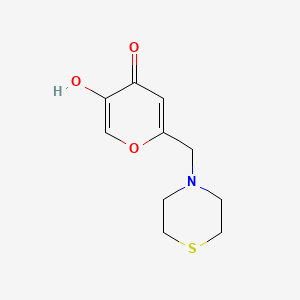
5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyran ring, a thiomorpholine moiety, and a hydroxyl group, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one typically involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups into the thiomorpholine ring.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a tyrosinase inhibitor for skin whitening and as an anticancer agent.
Industry: Utilized in the development of agrochemicals and as a ligand for complex compounds.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is crucial for its application in skin whitening products . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allomaltol: A derivative of kojic acid with similar biological activities.
Maltol: Known for its flavor-enhancing properties and use in the food industry.
Chlorokojic Acid: A halogenated derivative of kojic acid with enhanced stability and biological activity.
Uniqueness
5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one stands out due to its unique combination of a pyran ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13NO3S |
|---|---|
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
5-hydroxy-2-(thiomorpholin-4-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C10H13NO3S/c12-9-5-8(14-7-10(9)13)6-11-1-3-15-4-2-11/h5,7,13H,1-4,6H2 |
InChI-Schlüssel |
SHPLKJQMPQRMNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CC2=CC(=O)C(=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)
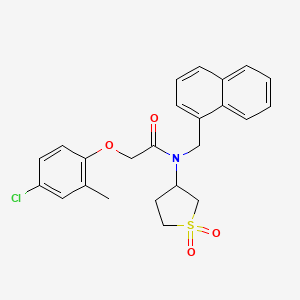
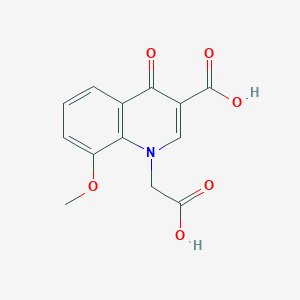
![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
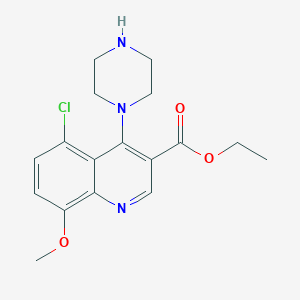
![5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12116275.png)
![ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12116282.png)

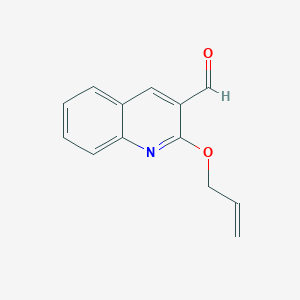
![(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12116303.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12116308.png)
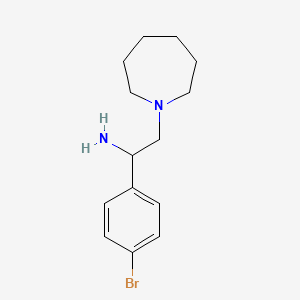
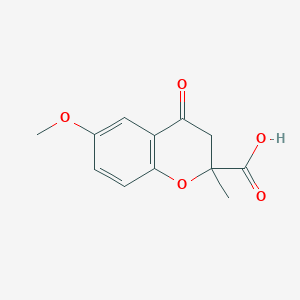
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)
